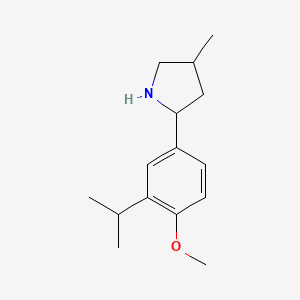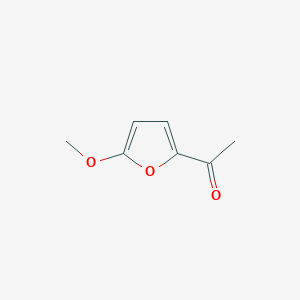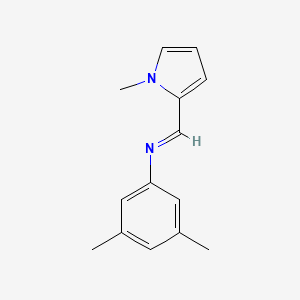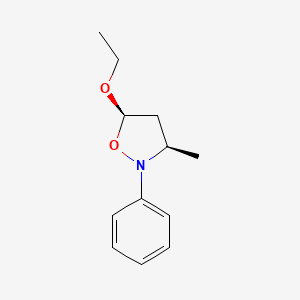
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine is a chiral compound belonging to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring. The specific stereochemistry of this compound, indicated by the (3R,5R) configuration, plays a crucial role in its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine typically involves the cycloaddition reaction between an alkene and a nitrone. One common method is the 1,3-dipolar cycloaddition of a nitrone with an ethoxy-substituted alkene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures. The stereochemistry of the product is influenced by the choice of nitrone and alkene, as well as the reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. High-pressure liquid chromatography (HPLC) can be employed to separate and purify the enantiomers. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is necessary to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoxazolidine ring into other functional groups, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and natural products.
Biology: The compound’s stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of fine chemicals and as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism of action of (3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5R)-3,5-Dimethylheptane: Another chiral compound with a different functional group arrangement.
(3R,5R)-5-amino-3-methyl-D-proline: A chiral aminopyrrolidine with distinct biological activities.
Uniqueness
(3R,5R)-5-Ethoxy-3-methyl-2-phenylisoxazolidine is unique due to its specific stereochemistry and the presence of both ethoxy and phenyl groups. This combination of features imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(3R,5R)-5-ethoxy-3-methyl-2-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C12H17NO2/c1-3-14-12-9-10(2)13(15-12)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-,12-/m1/s1 |
InChI-Schlüssel |
YCHVGXLZQJRZPJ-ZYHUDNBSSA-N |
Isomerische SMILES |
CCO[C@H]1C[C@H](N(O1)C2=CC=CC=C2)C |
Kanonische SMILES |
CCOC1CC(N(O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

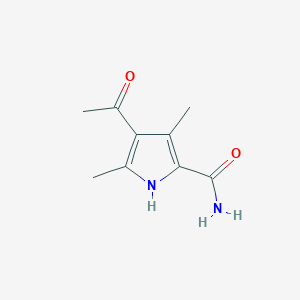

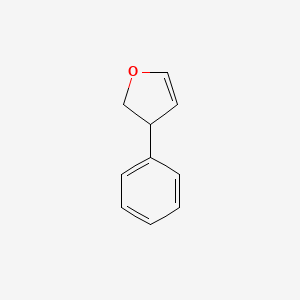
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
